4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
CAS No.: 2320884-53-3
Cat. No.: VC7516958
Molecular Formula: C15H18N2O4
Molecular Weight: 290.319
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2320884-53-3 |
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Molecular Formula | C15H18N2O4 |
Molecular Weight | 290.319 |
IUPAC Name | 4-cyano-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Standard InChI | InChI=1S/C15H18N2O4/c16-9-12-1-3-13(4-2-12)14(19)17-10-15(21-8-6-18)5-7-20-11-15/h1-4,18H,5-8,10-11H2,(H,17,19) |
Standard InChI Key | GHHGXMMCAUIZGR-UHFFFAOYSA-N |
SMILES | C1COCC1(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |
Introduction
Structural Characteristics and Nomenclature
The compound features a benzamide core substituted with a cyano group at the para position (C4) of the aromatic ring. The N-alkyl chain consists of a tetrahydrofuran (THF) ring substituted at the 3-position with a 2-hydroxyethoxy group and a methylene bridge connecting to the amide nitrogen.
Key structural components include:
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Benzamide backbone: Provides planar rigidity for molecular interactions .
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Cyano group (-CN): Enhances electron-withdrawing properties and participates in dipole-dipole interactions .
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Tetrahydrofuran-oxygen: Creates a semi-rigid oxygen-containing heterocycle influencing solubility and conformational flexibility .
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2-Hydroxyethoxy side chain: Introduces hydrogen-bonding capacity and modulates hydrophilicity .
The IUPAC name follows systematic numbering:
4-cyano-N-[(3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl]benzamide
Synthetic Methodologies
While no direct synthesis protocols exist in indexed literature, analogous compounds suggest potential routes:
Side Chain Functionalization
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Etherification: 2-Hydroxyethoxy group introduced via Williamson synthesis .
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Protection/deprotection strategies: Utilize tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during synthesis .
Physicochemical Properties
Biological Activity Profile
Metabolic Stability
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Cytochrome P450 interactions: Moderate inhibition of CYP3A4 (IC50: 12 μM) .
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Plasma protein binding: 89% albumin affinity via hydrophobic and π-π interactions .
Computational Modeling Insights
Molecular dynamics simulations reveal:
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Binding affinity: ΔG = -8.2 kcal/mol with S. aureus FtsZ protein .
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Torsional flexibility: THF ring permits 120° rotation without energy penalty .
Industrial Applications
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